molecular formula C9H16O3 B2933285 (2R)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid CAS No. 2248213-33-2

(2R)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid

Cat. No.: B2933285
CAS No.: 2248213-33-2
M. Wt: 172.224
InChI Key: YYEMQWNMZCAZCI-ULUSZKPHSA-N
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Description

(2R)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid: is an organic compound characterized by its unique structure, which includes a propanoic acid moiety attached to a 4,4-dimethyloxolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid typically involves the following steps:

    Formation of the 4,4-Dimethyloxolan Ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.

    Attachment of the Propanoic Acid Moiety:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the propanoic acid moiety, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propanoic acid group to alcohols or other reduced forms.

    Substitution: The oxolan ring can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions can vary, but often involve nucleophiles or electrophiles in the presence of catalysts.

Major Products:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (2R)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid can be used as a building block in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: The compound can be used in studies to understand biochemical pathways and interactions involving similar structures.

Medicine:

    Drug Development:

Industry:

    Material Science: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which (2R)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets can include enzymes or receptors that recognize the unique structure of the compound. The pathways involved may include signal transduction mechanisms or metabolic processes that are influenced by the presence of the compound.

Comparison with Similar Compounds

    (2R)-2-(4,4-Dimethyloxolan-2-yl)butanoic acid: Similar structure with a butanoic acid moiety instead of propanoic acid.

    (2R)-2-(4,4-Dimethyloxolan-2-yl)ethanoic acid: Similar structure with an ethanoic acid moiety.

Uniqueness:

    Structural Features: The specific arrangement of the oxolan ring and propanoic acid moiety gives (2R)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid unique chemical and physical properties.

    Reactivity: The compound’s reactivity in various chemical reactions distinguishes it from similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2R)-2-(4,4-dimethyloxolan-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-6(8(10)11)7-4-9(2,3)5-12-7/h6-7H,4-5H2,1-3H3,(H,10,11)/t6-,7?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEMQWNMZCAZCI-ULUSZKPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC(CO1)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CC(CO1)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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